molecular formula C17H26ClNO3 B3982028 6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride

Cat. No.: B3982028
M. Wt: 327.8 g/mol
InChI Key: DVBDLDJNNYTVTO-UHFFFAOYSA-N
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Description

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride is a complex organic compound with a unique structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Alkyne Addition:

    Amino Group Introduction: The bis(2-hydroxyethyl)amino group is introduced through nucleophilic substitution reactions, typically using diethanolamine as a reagent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the alkyne group can produce alkanes.

Scientific Research Applications

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride involves its interaction with various molecular targets. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-15(2)17(21,16-7-4-3-5-8-16)9-6-10-18(11-13-19)12-14-20;/h3-5,7-8,15,19-21H,10-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBDLDJNNYTVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#CCN(CCO)CCO)(C1=CC=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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